2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride
Description
2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride is a cyclopropane derivative featuring a carbonyl chloride group and a 3-chlorophenyl substituent. The strained cyclopropane ring and electron-withdrawing 3-chlorophenyl group impart unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis.
Properties
IUPAC Name |
2-(3-chlorophenyl)cyclopropane-1-carbonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-3-1-2-6(4-7)8-5-9(8)10(12)13/h1-4,8-9H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMHCRDRHRPITRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)Cl)C2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80664462 | |
| Record name | 2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91329-56-5 | |
| Record name | 2-(3-Chlorophenyl)cyclopropane-1-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80664462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Key Observations :
- Cyclopropane vs. Linear Chains : The cyclopropane ring introduces steric strain, increasing reactivity compared to linear analogs like 3-chloro-1-propene .
- Substituent Effects : The electron-withdrawing 3-chlorophenyl group enhances electrophilicity of the carbonyl chloride, favoring nucleophilic acyl substitution. In contrast, the 3-methoxyphenyl group (electron-donating) reduces reactivity .
- Functional Group Diversity : Acetyl chloride derivatives (e.g., from ) lack the cyclopropane ring but share the 3-chlorophenyl motif, enabling comparisons of ring strain effects on reaction pathways .
Yield Comparison :
Reactivity Profiles:
- This compound : Reactive toward amines and alcohols, forming amides or esters. The cyclopropane ring may undergo ring-opening reactions under acidic or basic conditions.
- Acetyl Chloride Analogs : Used in amide coupling (e.g., with benzothiazole amines in ) for bioactive molecule synthesis .
- 3-Chloro-1-propene : Primarily a alkylating agent in polymer and pesticide production, with higher volatility and toxicity (LC₅₀ = 11,300 mg/m³ in rats) compared to aromatic analogs .
Toxicity and Environmental Impact
Notes:
- Chlorinated cyclopropanes may exhibit higher persistence than linear analogs due to reduced microbial degradation.
- Acyl chlorides are moisture-sensitive, hydrolyzing to carboxylic acids, which reduces environmental toxicity .
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